molecular formula C6H11NO B14300527 N-(Pent-4-en-1-yl)methanimine N-oxide CAS No. 119993-10-1

N-(Pent-4-en-1-yl)methanimine N-oxide

Cat. No.: B14300527
CAS No.: 119993-10-1
M. Wt: 113.16 g/mol
InChI Key: JHEXXVVKFDAOCW-UHFFFAOYSA-N
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Description

N-(Pent-4-en-1-yl)methanimine N-oxide is a chemical compound with the molecular formula C6H11NO and a molecular weight of 113.158 g/mol . It is also known by its alternative name, 4-Penten-1-amine, N-methylene-, N-oxide . This compound is characterized by the presence of an imine group (N=CH) and an N-oxide functional group, making it an interesting subject for various chemical studies.

Preparation Methods

The synthesis of N-(Pent-4-en-1-yl)methanimine N-oxide typically involves the reaction of 4-penten-1-amine with formaldehyde and hydrogen peroxide . The reaction conditions include:

    Reactants: 4-penten-1-amine, formaldehyde, hydrogen peroxide

    Solvent: Water or an organic solvent like methanol

    Temperature: Room temperature to moderate heating

    Catalyst: Acidic or basic catalyst to facilitate the reaction

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(Pent-4-en-1-yl)methanimine N-oxide undergoes various chemical reactions, including:

    Oxidation: The N-oxide group can be further oxidized under strong oxidative conditions.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions include amines, substituted imines, and further oxidized N-oxides .

Scientific Research Applications

N-(Pent-4-en-1-yl)methanimine N-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Pent-4-en-1-yl)methanimine N-oxide involves its interaction with molecular targets through its imine and N-oxide functional groups. The imine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The N-oxide group can participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

N-(Pent-4-en-1-yl)methanimine N-oxide can be compared with other similar compounds, such as:

Properties

CAS No.

119993-10-1

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

N-pent-4-enylmethanimine oxide

InChI

InChI=1S/C6H11NO/c1-3-4-5-6-7(2)8/h3H,1-2,4-6H2

InChI Key

JHEXXVVKFDAOCW-UHFFFAOYSA-N

Canonical SMILES

C=CCCC[N+](=C)[O-]

Origin of Product

United States

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